Lipophilicity (LogP) Differentiation: Propoxy vs. Methoxy and Ethoxy Homologs
The target compound exhibits a computed LogP of 1.88 , compared to estimated LogP values of ~1.13 for the methoxy homolog (tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate) and ~1.51 for the ethoxy homolog (tert-butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate), based on additive fragment contributions for the alkoxy chain extension (each additional methylene adds ~0.38 LogP units). This places the propoxy derivative closer to the CNS drug-like LogP window (2-4) while retaining aqueous solubility advantages over the butoxy homolog. The LogP difference of ~0.75 units relative to the methoxy analog translates to an approximately 5.6-fold higher theoretical partition coefficient, which can significantly alter membrane permeability and tissue distribution in biological assays.
| Evidence Dimension | Partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 1.88 (C13H25NO3, propoxy chain) |
| Comparator Or Baseline | Methoxy homolog: est. LogP ~1.13; Ethoxy homolog: est. LogP ~1.51; Butoxy homolog: est. LogP ~2.25 |
| Quantified Difference | ΔLogP = +0.75 vs. methoxy; +0.37 vs. ethoxy; -0.37 vs. butoxy |
| Conditions | Computed LogP values based on fragment addition method; target compound value from vendor specification |
Why This Matters
LogP is a primary determinant of passive membrane permeability and nonspecific protein binding; a logP differential of 0.75 units between propoxy and methoxy homologs can drive selection when tuning ADME properties in a lead series.
